3,4-Dichloro-2-formylphenylboronic acid pinacol ester
CAS No.: 2121514-14-3
Cat. No.: VC11662795
Molecular Formula: C13H15BCl2O3
Molecular Weight: 301.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121514-14-3 |
|---|---|
| Molecular Formula | C13H15BCl2O3 |
| Molecular Weight | 301.0 g/mol |
| IUPAC Name | 2,3-dichloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H15BCl2O3/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11(16)8(9)7-17/h5-7H,1-4H3 |
| Standard InChI Key | FQSOZPYVDGILMO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)Cl)C=O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3,4-dichloro-2-formylphenylboronic acid pinacol ester is C₁₃H₁₅BCl₂O₃, with a molecular weight of 300.97 g/mol. The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boronic acid moiety, enhancing its shelf life and handling properties compared to its free acid form . The chlorine substituents and formyl group introduce steric and electronic effects that influence its reactivity in cross-coupling reactions.
Key structural features include:
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Chlorine substituents: Positioned at the 3- and 4-positions, these electron-withdrawing groups direct electrophilic substitution and modulate electronic density on the aromatic ring.
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Formyl group: At the 2-position, this functional group enables further derivatization via condensation or reduction reactions.
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Pinacol boronic ester: The dioxaborolane ring protects the boron atom, preventing protodeboronation and improving solubility in organic solvents .
Comparative physical properties with related compounds are summarized below:
Synthetic Methodologies
While no direct synthesis route for 3,4-dichloro-2-formylphenylboronic acid pinacol ester is documented, analogous protocols for arylboronic esters provide a framework for its preparation. A two-step approach is commonly employed:
Halogenation and Functionalization
The synthesis begins with a dihalogenated aromatic precursor. For example, 3,4-dichloro-2-bromobenzaldehyde could serve as a starting material. In a manner similar to the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole , halogen-metal exchange or directed ortho-metalation introduces the boronic ester group.
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Halogenation:
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3,4-Dichloro-2-formylbenzaldehyde is treated with a brominating agent (e.g., NBS) to introduce a bromine atom at the 5-position.
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Substitution of the bromine with a boronic ester group via Suzuki-Miyaura coupling or lithiation-borylation.
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Pinacol Ester Formation:
Palladium-Catalyzed Cross-Coupling
A patent describing the synthesis of 2-methyl formate-5-boronic acid pinacol ester thiazole illustrates a generalizable method:
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Coupling Reaction:
This method typically achieves yields >80% for structurally similar compounds .
Reactivity and Applications
Suzuki-Miyaura Coupling
The compound’s boronic ester group participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. For instance:
Here, Ar–X represents an aryl halide or triflate. The formyl group remains intact under these conditions, enabling post-coupling modifications .
Derivatization Pathways
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Reduction: The formyl group can be reduced to a hydroxymethyl (–CH₂OH) or methyl (–CH₃) group using NaBH₄ or LiAlH₄.
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Condensation: Reaction with amines forms Schiff bases, useful in coordination chemistry or as ligands.
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